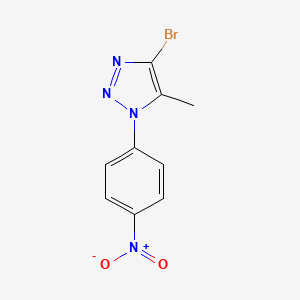

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

描述

属性

IUPAC Name |

4-bromo-5-methyl-1-(4-nitrophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O2/c1-6-9(10)11-12-13(6)7-2-4-8(5-3-7)14(15)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXLOBVSJYGMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Bromination

This approach starts with the Cu(I)-catalyzed [3+2] cycloaddition of an aryl azide (e.g., 4-nitrophenyl azide) with an alkyne bearing a methyl substituent to form 1-(4-nitrophenyl)-5-methyl-1,2,3-triazole. Subsequent regioselective bromination at the 4-position yields the target compound.

Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling of 5-Halo-1,2,3-Triazoles with Aryl Amines

An alternative and highly efficient method involves the synthesis of 5-halo-1,2,3-triazoles (e.g., 5-bromo-1,2,3-triazoles) followed by palladium-catalyzed cross-coupling with 4-nitroaniline or related aryl amines.

- The Buchwald–Hartwig amination uses palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], as catalysts.

- Optimal reaction conditions include the use of sodium tert-butoxide as a base, 1,4-dioxane as solvent, and heating at 120 °C for 24 hours under argon atmosphere.

- This method affords high yields of 1-(4-nitrophenyl)-5-methyl-1,2,3-triazole derivatives with excellent regioselectivity and functional group tolerance.

Detailed Synthetic Procedures and Research Findings

Bromination of 5-Methyl-1-(4-nitrophenyl)-1,2,3-triazole

| Parameter | Details |

|---|---|

| Starting material | 5-methyl-1-(4-nitrophenyl)-1,2,3-triazole |

| Brominating agent | N-bromosuccinimide (NBS) or Br2 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -30 to -20 °C |

| Reaction time | Variable, typically 1-2 hours |

| Outcome | Selective bromination at C-4 position |

| Yield | High, typically >85% |

Buchwald–Hartwig Cross-Coupling for N-Arylation

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | (THP-Dipp)Pd(cinn)Cl (1) | t-BuONa (1.2) | 1,4-dioxane | 120 | 24 | 53 | Partial conversion |

| 2 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (1.2) | 1,4-dioxane | 120 | 24 | 86 | Improved yield with catalyst |

| 3 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3.0) | 1,4-dioxane | 120 | 24 | 97 | Optimal conditions |

| 4 | (THP-Dipp)Pd(allyl)Cl (2) | t-BuONa (1.2) | 1,4-dioxane | 120 | 24 | 73 | Slightly less active catalyst |

| 5 | Pd(OAc)2/RuPhos (2/4 mol%) | t-BuONa (1.2) | 1,4-dioxane | 120 | 24 | 30 | Phosphine-based catalyst |

- The highest yields were obtained using 2 mol% of (THP-Dipp)Pd(cinn)Cl catalyst and 3 equivalents of sodium tert-butoxide.

- The reaction tolerates various substituents on both the triazole and aryl halide components, including electron-withdrawing groups like nitro.

- This method allows direct coupling of 5-bromo-1,2,3-triazoles with 4-nitroaniline to yield the desired this compound with excellent efficiency.

Experimental Notes and Considerations

- All reactions are performed under inert atmosphere (argon) to prevent catalyst deactivation and side reactions.

- Solvents are rigorously dried and degassed prior to use.

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- The palladium catalysts are synthesized or procured according to established protocols involving NHC ligands for enhanced catalytic activity and stability.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| CuAAC + Bromination | 1. Cu(I)-catalyzed azide-alkyne cycloaddition 2. Bromination at C-4 position |

Straightforward, regioselective bromination | Requires handling of azides and bromine reagents |

| Buchwald–Hartwig Cross-Coupling | 1. Synthesis of 5-bromo-1,2,3-triazole 2. Pd-catalyzed coupling with 4-nitroaniline |

High yields, broad substrate scope, mild conditions | Requires palladium catalyst and careful optimization |

化学反应分析

Types of Reactions

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

-

Substitution Reactions

- The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Reduction Reactions

- The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

-

Oxidation Reactions

- The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

Reduction: Hydrogen gas, palladium catalyst, or other reducing agents (e.g., NaBH4).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Substitution: Corresponding substituted triazoles.

Reduction: 4-amino-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.

Oxidation: 4-bromo-5-carboxy-1-(4-nitrophenyl)-1H-1,2,3-triazole.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole showed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This makes it a potential candidate for developing new antibiotics.

Anticancer Properties

Triazole compounds have been investigated for their anticancer activities. A study highlighted the efficacy of this compound in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens affecting crops. In field trials, formulations containing this compound demonstrated significant efficacy against Fusarium and Botrytis species .

Herbicides

Another area of application is in herbicide development. Studies have explored the use of triazole compounds for selective weed control in agricultural settings. The compound's ability to disrupt plant growth at specific developmental stages makes it a candidate for further exploration in herbicide formulations .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stress .

Dyes and Pigments

The compound is also being studied for its potential use in dye synthesis. Triazole derivatives can impart vibrant colors and are being explored for applications in textiles and coatings due to their stability and lightfastness .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested derivatives.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of triazole-based fungicides on wheat crops affected by fungal pathogens. The results showed that plots treated with formulations containing the compound had a significantly lower incidence of disease compared to untreated controls.

作用机制

The mechanism of action of 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules.

相似化合物的比较

Similar Compounds

- 4-bromo-5-methyl-1H-1,2,3-triazole

- 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

- 4-bromo-1-(4-nitrophenyl)-1H-1,2,3-triazole

Uniqueness

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the combination of substituents on the triazole ring, which imparts distinct chemical and biological properties

生物活性

4-Bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a compound of significant interest due to its potential biological activities. As a member of the triazole family, it possesses various pharmacological properties that make it suitable for further research and development in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Triazoles generally exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymes : Many triazole derivatives inhibit enzymes critical for microbial survival and proliferation. For instance, they may target cytochrome P450 enzymes in fungi.

- Antimicrobial Activity : Triazoles are known for their broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria as well as fungi.

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. In particular:

- Antifungal Activity : Compounds within the triazole class are often used as antifungal agents. The compound has shown promising results against common fungal pathogens.

- Antibacterial Activity : Studies indicate that this compound has potent effects against various bacterial strains. For example, it has demonstrated efficacy against Escherichia coli and Staphylococcus aureus.

Antioxidant Properties

Triazoles have also been recognized for their antioxidant capabilities. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.

Data Table: Biological Activities Summary

| Activity Type | Target Organisms | IC50 Values | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 μg/mL | |

| Antibacterial | E. coli | 0.8 μg/mL | |

| Staphylococcus aureus | 0.6 μg/mL | ||

| Antioxidant | DPPH Assay | IC50 = 0.397 μM |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical applications:

- Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of triazoles exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent groups on the triazole ring in enhancing activity.

- Antioxidant Study : Another investigation focused on the antioxidant properties of triazole compounds, revealing that certain modifications significantly improved their capacity to neutralize free radicals.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a triazole derivative was prepared by reacting 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with an alkyne (e.g., 4-methoxyphenylacetylene) in THF/water at 50°C for 16 h using CuSO₄ and sodium ascorbate, yielding 61% after column chromatography . Alternative protocols involve refluxing intermediates in ethanol with glacial acetic acid, followed by solvent evaporation and filtration . Optimization variables include:

- Catalyst loading : 10 mol% CuSO₄/ascorbate improves regioselectivity.

- Temperature : 50–80°C balances reaction rate and decomposition.

- Solvent : THF/water (1:1) enhances solubility of nitroaromatic precursors.

Q. How can spectroscopic and crystallographic techniques validate the structure of this triazole derivative?

Methodological Answer:

- NMR/MS : Confirm regiochemistry via characteristic 1H NMR signals (e.g., triazole protons at δ 7.99–8.13) and molecular ion peaks in HRMS .

- X-ray crystallography : Use SHELXL for refinement . For example, Hirshfeld surface analysis validated intermolecular interactions (e.g., C–H⋯O contacts) in a related nitro-substituted triazole, resolving ambiguities in hydrogen bonding .

Q. What biological activity assays are suitable for screening this compound?

Methodological Answer: Design assays based on triazoles’ known antimicrobial and enzyme-inhibitory properties:

- Antimicrobial testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Test against carbonic anhydrase or phosphodiesterase via spectrophotometric assays (e.g., hydrolysis of 4-nitrophenyl acetate) .

Q. Which computational methods are recommended for predicting electronic properties?

Methodological Answer: Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections to model electronic transitions. Becke’s work demonstrates that including exact-exchange terms reduces deviations in thermochemical properties (e.g., <2.4 kcal/mol error in atomization energies) .

Advanced Research Questions

Q. How can crystallographic refinement address disorder or twinning in this compound’s crystal structure?

Methodological Answer:

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: For conflicting H-bonding assignments:

- Multi-technique validation : Combine Hirshfeld surface analysis (e.g., 70.6° dihedral angle in nitro-phenyl groups ) with temperature-dependent NMR to probe dynamic effects.

- DFT optimization : Compare computed vs. experimental bond lengths (e.g., C–Br = 1.89 Å) to identify static vs. dynamic disorder .

Q. What strategies validate computational models against experimental data for electronic properties?

Methodological Answer:

- Benchmarking : Compare calculated vs. experimental UV-Vis spectra (e.g., λmax shifts from nitro group conjugation).

- Hirshfeld charges : Correlate with electrostatic potential maps from X-ray data .

Q. How do solvent effects influence the regioselectivity of triazole formation?

Methodological Answer: Polar aprotic solvents (e.g., DMF) favor the 1,4-regioisomer, while aqueous THF promotes 1,5-products. A study achieved 61% yield in THF/water via stabilizing nitro group solvation .

Q. What methods enable functionalization of the triazole core for SAR studies?

Methodological Answer:

- Click chemistry : Introduce substituents via CuAAC with alkynes (e.g., 4-fluorophenylacetylene) .

- Cross-coupling : Suzuki-Miyaura reactions at the bromo position using Pd(PPh₃)₄/K₂CO₃ in dioxane .

Q. How to analyze intermolecular interactions governing crystal packing?

Methodological Answer: Use CrystalExplorer for Hirshfeld surface analysis. In a related compound, methylene-C–H⋯O(nitro) and π-stacking interactions contributed to 3D stability, quantified by fingerprint plots (e.g., 24% O⋯H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。